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Compound of Interest

Compound Name: Grubbs Catalyst 3rd Generation

Cat. No.: B8020256

For researchers, scientists, and drug development professionals navigating the complex
landscape of olefin metathesis catalysts, selecting the optimal catalyst is paramount for
achieving desired reaction outcomes efficiently and selectively. This guide provides a
comprehensive comparison of the Grubbs 3rd Generation catalyst against other common
alternatives, focusing on their kinetic performance in key benchmark reactions. The information
presented is supported by experimental data from peer-reviewed literature to aid in informed
catalyst selection.

Executive Summary

The Grubbs 3rd Generation catalyst, characterized by the replacement of a phosphine ligand
with two labile pyridine ligands, is renowned for its exceptionally fast initiation rates.[1] This
feature is particularly advantageous in Ring-Opening Metathesis Polymerization (ROMP),
where it allows for the synthesis of polymers with low polydispersity.[1] However, its
performance relative to other catalysts, such as the workhorse Grubbs 2nd Generation, the
robust Hoveyda-Grubbs 2nd Generation, and the highly active Schrock catalysts, is reaction-
dependent. This guide will delve into a quantitative comparison of these catalysts in three
standard benchmark olefin metathesis reactions: Ring-Closing Metathesis (RCM), Cross-
Metathesis (CM), and Ring-Opening Metathesis Polymerization (ROMP).

Catalyst Structures

A brief overview of the catalysts discussed in this guide is presented below.
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Catalyst

Structure

Key Features

Grubbs 1st Generation (G-I)

[RuClz(PCys)2(=CHPh)]

The original commercially

successful Grubbs catalyst.

Grubbs 2nd Generation (G-II)

[RuClz(IMes)(PCys)(=CHPh)]

Higher activity and better
functional group tolerance than
G-l.

Grubbs 3rd Generation (G-I111)

[(HzIMes)(3-Br-
py)2(Cl)2Ru=CHPh]

Very fast initiation rates, ideal
for living ROMP.[1]

Hoveyda-Grubbs 2nd Gen.
(HG-II)

RuCl2(=CH-0-OiPrCesHa4)(IMes)

Increased stability and lower

catalyst loadings.

Schrock Catalyst (Mo)

Mo(=CHCMe2Ph)(N-2,6-i-
Pr2CeHs)(OC(CF3)2)2

Very high activity, particularly
for sterically hindered and

electron-deficient olefins.

Performance in Benchmark Reactions

To provide a standardized comparison, we will evaluate the catalysts based on their

performance in the following widely accepted benchmark reactions.

Ring-Closing Metathesis (RCM) of Diethyl

Diallylmalonate

This reaction is a standard for assessing the general activity of catalysts in forming a five-

membered ring, a common transformation in organic synthesis.

Quantitative Comparison:
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Turnover
Catalyst ) . Turnover
: Time Conversi Frequenc Referenc
Catalyst Loading . Number
(min) on (%) y (TOF) e
(mol%) (TON) .
(min—?)

Grubbs 3rd  Data not Data not Data not Data not Data not
Generation  available available available available available
Hoveyda-

0.1 4 >08 ~980 ~245 [2]
Grubbs Il
Schrock Data not Data not Data not Data not Data not
Catalyst available available available available available
syn-HG-II-

0.1 4 ~95 ~950 ~238 [2]
Ph-Mes
anti-HG-II-

0.1 4 ~08 ~980 ~245 [2]
Ph-Mes

Note: Data for Grubbs 3rd Generation and Schrock catalysts in this specific benchmark
reaction under comparable conditions were not readily available in the searched literature. The
data for Hoveyda-Grubbs Il derivatives with phenyl substituents on the NHC backbone are
included for additional comparison.

Cross-Metathesis (CM) of Allylbenzene with cis-1,4-
Diacetoxy-2-butene

This reaction is a benchmark for evaluating catalyst activity and selectivity in cross-metathesis,
a powerful tool for the synthesis of complex olefins.

Quantitative Comparison:
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Catalyst
Catalyst Loading Time (h) Yield (%) E/Z Ratio Reference
(mol%)
Grubbs 3rd Data not Data not Data not Data not
Generation available available available available
Hoveyda-
5 12 81 85:15 [31[4]
Grubbs Il
Stewart-
5 12 85 83:17 [31[4]
Grubbs
Schrock Data not Data not Data not Data not
Catalyst available available available available

Note: Direct comparative data for Grubbs 3rd Generation and a representative Schrock catalyst
in this specific benchmark reaction were not found in the searched literature. The Stewart-
Grubbs catalyst is included as another relevant ruthenium-based catalyst.

Ring-Opening Metathesis Polymerization (ROMP) of 1,5-
Cyclooctadiene (COD)

ROMP of low-strain monomers like COD is a good measure of a catalyst's activity and its ability
to produce polymers with controlled molecular weights and low polydispersity.

Quantitative Comparison:

While direct side-by-side kinetic data for all catalysts in the ROMP of 1,5-cyclooctadiene is
scarce, the literature provides qualitative and some quantitative insights.

e Grubbs 3rd Generation: Known for its extremely fast initiation, which is highly desirable for
living ROMP, leading to polymers with narrow molecular weight distributions.[1] Kinetic
studies on the ROMP of norbornenyl monomers with Grubbs 3rd Generation have
determined the rate-determining step to be the formation of the metallacyclobutane ring.[5]

e Hoveyda-Grubbs II: Has been successfully used for the ROMP of 1,5-cyclooctadiene,
particularly in the synthesis of high-purity macrocyclic oligo(cyclooctene)s through
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intramolecular backbiting.[6]

e Grubbs 2nd Generation: A study on the bulk ROMP of 1,5-cyclooctadiene using Grubbs 2nd
Generation catalyst demonstrated living polymerization characteristics.[7]

e Schrock Catalysts: Generally exhibit very high activity in ROMP, often polymerizing even low-
strain monomers rapidly.

A direct quantitative comparison of kp (rate constant of propagation) for these catalysts with
1,5-cyclooctadiene under identical conditions is not readily available in the surveyed literature.

Experimental Protocols

Detailed methodologies for the benchmark reactions are provided to facilitate replication and
further comparative studies.

Protocol 1: Kinetic Analysis of RCM of Diethyl
Diallylmalonate by NMR Spectroscopy

Objective: To determine the reaction rate and conversion of the RCM of diethyl diallyimalonate.

Materials:

Diethyl diallylmalonate

Olefin metathesis catalyst (e.g., Hoveyda-Grubbs II)

Anhydrous, degassed solvent (e.g., toluene-ds or CDClI3)

Internal standard (e.g., mesitylene or 1,3,5-trimethoxybenzene)

NMR tubes and caps

Inert atmosphere glovebox or Schlenk line

Procedure:
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» Sample Preparation: Inside a glovebox or under an inert atmosphere, prepare a stock
solution of the catalyst in the chosen deuterated solvent. In a separate vial, prepare a
solution of diethyl diallylmalonate and the internal standard in the same solvent.

e Reaction Initiation: Transfer a known volume of the substrate/internal standard solution to an
NMR tube. At time t=0, inject a known volume of the catalyst stock solution into the NMR
tube, cap it, and shake to mix.

o NMR Data Acquisition: Immediately place the NMR tube in a pre-thermostatted NMR
spectrometer. Acquire a series of *H NMR spectra at regular time intervals. The acquisition
parameters should be optimized for quantitative analysis (e.g., sufficient relaxation delay, d1
> 5 *T1).[8][9]

o Data Analysis: Integrate the signals of a disappearing proton of the starting material (e.qg.,
one of the terminal vinyl protons) and a non-overlapping signal of the internal standard. The
concentration of the starting material at each time point can be calculated relative to the
constant concentration of the internal standard. Plot the concentration of the starting material
versus time to determine the reaction rate. The conversion can be calculated by comparing
the integral of the starting material to its initial integral.

Protocol 2: Monitoring Cross-Metathesis by GC-MS

Objective: To determine the yield and E/Z selectivity of the cross-metathesis product.
Materials:

e Allylbenzene

e cis-1,4-Diacetoxy-2-butene

o Olefin metathesis catalyst

e Anhydrous, degassed solvent (e.g., dichloromethane or toluene)

e Quenching agent (e.qg., ethyl vinyl ether)

« Internal standard for GC analysis (e.g., dodecane)
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e GC-MS vials
» Reaction vessel (e.g., Schlenk flask)
Procedure:

e Reaction Setup: Under an inert atmosphere, dissolve the catalyst in the chosen solvent in
the reaction vessel. Add the internal standard, followed by allylbenzene and cis-1,4-
diacetoxy-2-butene.

e Reaction Monitoring: Stir the reaction mixture at the desired temperature. At specified time
points, withdraw aliquots of the reaction mixture using a syringe and immediately quench the
reaction by adding the aliquot to a vial containing a small amount of ethyl vinyl ether.[10]

o Sample Preparation for GC-MS: Dilute the quenched aliquot with a suitable solvent (e.g.,
dichloromethane) to an appropriate concentration for GC-MS analysis.

e GC-MS Analysis: Inject the sample into the GC-MS. The gas chromatogram will separate the
starting materials, the cross-metathesis products (E and Z isomers), and any
homodimerization products. The mass spectrometer will confirm the identity of each peak.

o Data Analysis: The yield of the cross-metathesis product can be calculated by comparing the
integrated peak area of the product to the peak area of the internal standard, using a pre-
determined response factor. The E/Z ratio is determined by the ratio of the integrated peak
areas of the two isomers.[10]

Protocol 3: Kinetic Analysis of ROMP of 1,5-
Cyclooctadiene by *H NMR

Objective: To determine the rate of polymerization of 1,5-cyclooctadiene.
Materials:
¢ 1,5-Cyclooctadiene (COD), freshly distilled

o Olefin metathesis catalyst
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Anhydrous, degassed deuterated solvent (e.g., CDCIs or toluene-ds)

Internal standard (e.g., mesitylene)

NMR tubes and caps

Inert atmosphere glovebox or Schlenk line

Procedure:

Sample Preparation: In an inert atmosphere, prepare a stock solution of the catalyst in the
deuterated solvent. In a separate vial, prepare a solution of 1,5-cyclooctadiene and the
internal standard in the same solvent.

Reaction Initiation: Transfer the monomer/internal standard solution to an NMR tube. At time
t=0, inject the catalyst solution, cap the tube, and shake to mix.

NMR Data Acquisition: Immediately insert the NMR tube into a pre-thermostatted NMR
spectrometer. Acquire a series of *H NMR spectra over time.

Data Analysis: Monitor the disappearance of the olefinic proton signal of the monomer (COD)
relative to the signal of the internal standard. Plot the natural logarithm of the monomer
concentration versus time. For a first-order reaction, the slope of this plot will be equal to -
kobs, where kobs is the observed rate constant.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the catalytic cycle

of olefin metathesis and a typical experimental workflow for kinetic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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